molecular formula C18H16N2O2S B4054150 (E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE

(E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE

Cat. No.: B4054150
M. Wt: 324.4 g/mol
InChI Key: HWNWKJYHSJBGIT-ZRDIBKRKSA-N
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Description

(E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a methoxy group at the 6th position of the benzothiazole ring, a phenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by methylation to introduce the methoxy group at the 6th position.

    Formation of the Propenamide Moiety: The propenamide moiety can be synthesized by the reaction of an appropriate aldehyde with a primary amine to form an imine, followed by reduction to form the corresponding amine. This amine can then be acylated to form the propenamide.

    Coupling of the Benzothiazole and Propenamide Moieties: The final step involves the coupling of the benzothiazole and propenamide moieties through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

(E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(6-Methoxy-1,3-benzothiazol-2-yl)vinyl]benzoate
  • {4-[(E)-2-(6-Methoxy-1,3-benzothiazol-2-yl)vinyl]phenoxy}acetate
  • [2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] 3-(dimethylsulfamoyl)benzoate

Comparison

(E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE is unique due to its specific structural features, such as the presence of the propenamide moiety and the methoxy group at the 6th position of the benzothiazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(E)-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12(10-13-6-4-3-5-7-13)17(21)20-18-19-15-9-8-14(22-2)11-16(15)23-18/h3-11H,1-2H3,(H,19,20,21)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNWKJYHSJBGIT-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE
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(E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE
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(E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE
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(E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE
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(E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE
Reactant of Route 6
(E)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-PHENYL-2-PROPENAMIDE

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